1-Cyclopropyl-2-methylbenzene

Description

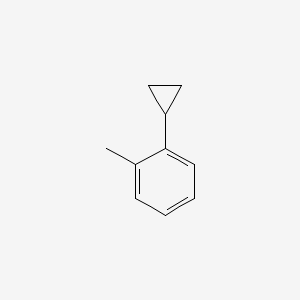

1-Cyclopropyl-2-methylbenzene, also known as 2-methyl-1-cyclopropylbenzene, is an organic compound with the molecular formula C₁₀H₁₂. It consists of a benzene ring substituted with a cyclopropyl group and a methyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring .

Properties

IUPAC Name |

1-cyclopropyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-4-2-3-5-10(8)9-6-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSPCRNKBONOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181957 | |

| Record name | 1-Cyclopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27546-46-9 | |

| Record name | 1-Cyclopropyl-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylbenzene can be synthesized through various methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: Another method involves the reaction of cyclopropylmagnesium bromide with 2-bromotoluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under high pressure.

Major Products:

Nitration: Nitro-1-cyclopropyl-2-methylbenzene.

Oxidation: 2-cyclopropylbenzoic acid.

Reduction: Cyclohexyl derivatives.

Scientific Research Applications

1-Cyclopropyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-methylbenzene primarily involves its interaction with electrophiles and nucleophiles due to the electron-rich aromatic ring. The cyclopropyl group can influence the reactivity of the benzene ring by donating electron density through hyperconjugation, thereby stabilizing the transition states in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

1-Cyclopropylbenzene: Lacks the methyl group, making it less sterically hindered and slightly more reactive in electrophilic aromatic substitution reactions.

2-Methylbenzene (Toluene): Lacks the cyclopropyl group, resulting in different reactivity and physical properties.

1-Cyclopropyl-4-methylbenzene: The position of the methyl group affects the compound’s reactivity and the regioselectivity of substitution reactions.

Uniqueness: 1-Cyclopropyl-2-methylbenzene is unique due to the combined presence of the cyclopropyl and methyl groups, which influence its chemical reactivity and physical properties. The cyclopropyl group introduces ring strain, affecting the compound’s stability and reactivity compared to other similar compounds .

Biological Activity

1-Cyclopropyl-2-methylbenzene, also known as isopropylcyclopropylbenzene, is an organic compound featuring a cyclopropyl group attached to a methyl-substituted benzene ring. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 132.20 g/mol. The compound's structure can be represented as follows:

This configuration influences its interactions with biological systems, particularly in terms of binding affinity and selectivity for various receptors.

Biological Activity

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits some antimicrobial activity against certain bacterial strains. This has been attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cyclopropyl-substituted compounds. The results demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity :

- Neuroprotective Effects :

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

- Oxidative Stress Modulation : Its antioxidant properties may help mitigate oxidative stress in cells, contributing to its neuroprotective effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Present |

| 1-Cyclopropyl-4-methylbenzene | Low | Moderate | Absent |

| 1-Cyclobutyl-2-methylbenzene | High | Low | Present |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.